Spectroscopic Data for 3-Ethyl-1,2,3-oxathiazolidine 2,2-dioxide: A Technical Guide
Spectroscopic Data for 3-Ethyl-1,2,3-oxathiazolidine 2,2-dioxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound 3-Ethyl-1,2,3-oxathiazolidine 2,2-dioxide. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted spectroscopic values based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), alongside data from closely related analogs. This document also outlines the standard experimental protocols for acquiring such data.
Molecular Structure and Spectroscopic Overview
3-Ethyl-1,2,3-oxathiazolidine 2,2-dioxide is a heterocyclic compound belonging to the class of cyclic sulfamidates. Its structure comprises a five-membered ring containing sulfur, nitrogen, oxygen, and carbon atoms, with an ethyl group attached to the nitrogen atom. The spectroscopic data presented herein are crucial for its structural elucidation and characterization.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the NMR, IR, and MS analysis of 3-Ethyl-1,2,3-oxathiazolidine 2,2-dioxide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 3.2 - 3.4 | Quartet (q) | 2H | N-CH₂ -CH₃ |
| ~ 3.5 - 3.7 | Triplet (t) | 2H | N-CH₂-CH₂ -O |
| ~ 4.5 - 4.7 | Triplet (t) | 2H | O-CH₂ -S |
| ~ 1.2 - 1.4 | Triplet (t) | 3H | N-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 40 - 45 | N-CH₂ -CH₃ |
| ~ 48 - 52 | N-CH₂-CH₂ -O |
| ~ 68 - 72 | O-CH₂ -S |
| ~ 13 - 16 | N-CH₂-CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2980 - 2850 | Medium | C-H stretch (Aliphatic) |
| 1350 - 1320 | Strong | SO₂ asymmetric stretch |
| 1180 - 1150 | Strong | SO₂ symmetric stretch |
| 1200 - 1100 | Medium | C-N stretch |
| 1100 - 1000 | Medium | C-O stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 151 | Moderate | [M]⁺ (Molecular Ion) |
| 122 | High | [M - C₂H₅]⁺ |
| 87 | Moderate | [M - SO₂]⁺ |
| 56 | High | [C₃H₆N]⁺ |
| 29 | High | [C₂H₅]⁺ |
Experimental Protocols
The following sections detail the standard methodologies for acquiring the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a field strength of 400 MHz or higher.
-
Sample Preparation : Approximately 5-10 mg of 3-Ethyl-1,2,3-oxathiazolidine 2,2-dioxide would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1] A small amount of tetramethylsilane (TMS) would be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]
-
¹H NMR Acquisition : A standard single-pulse experiment would be performed. Key parameters would include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For a typical sample concentration, 8-16 scans would be sufficient to obtain a spectrum with a good signal-to-noise ratio.
-
¹³C NMR Acquisition : A proton-decoupled ¹³C NMR spectrum would be acquired using a standard pulse program. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024-4096) and a longer relaxation delay (2-5 seconds) would be necessary.
Infrared (IR) Spectroscopy
IR spectra would be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically employing an attenuated total reflectance (ATR) accessory.
-
Sample Preparation : For ATR-FTIR, a small amount of the neat liquid or solid sample is placed directly onto the ATR crystal (commonly diamond or zinc selenide).[2][3] Good contact between the sample and the crystal is ensured using a pressure clamp.
-
Data Acquisition : A background spectrum of the clean, empty ATR crystal is recorded first. Subsequently, the sample spectrum is recorded. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a spectral range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Mass spectra would be acquired using a mass spectrometer, with electron impact (EI) being a common ionization technique for small molecules.
-
Sample Introduction : A dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) would be introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization : In the EI source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and characteristic fragment ions.[4][5]
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Visualizations
The following diagrams illustrate the molecular structure with predicted NMR correlations and a general workflow for the spectroscopic analysis of 3-Ethyl-1,2,3-oxathiazolidine 2,2-dioxide.
Caption: Predicted NMR correlations for 3-Ethyl-1,2,3-oxathiazolidine 2,2-dioxide.
Caption: A generalized workflow for the spectroscopic analysis of a small molecule.
